molecular formula C9H10N2O4S B8574100 1-Methanesulfonyl-6-nitroindoline

1-Methanesulfonyl-6-nitroindoline

Cat. No.: B8574100
M. Wt: 242.25 g/mol
InChI Key: NOPGJGWFMCFSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methanesulfonyl-6-nitroindoline is a useful research compound. Its molecular formula is C9H10N2O4S and its molecular weight is 242.25 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methanesulfonyl-6-nitroindoline, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves nitro-group introduction via nitration of indoline precursors, followed by methanesulfonylation. Key variables include solvent polarity (e.g., dichloromethane for nitration ), temperature control (0–5°C to minimize side reactions ), and catalyst selection (e.g., palladium for cross-coupling steps ). Yield optimization requires iterative testing of stoichiometry and purification via column chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and sulfonyl group deshielding effects .
  • IR : Confirm sulfonyl S=O stretching (~1350 cm⁻¹) and nitro-group absorption (~1520 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns indicative of nitro and sulfonyl moieties .

Q. What stability challenges arise during storage of nitro-substituted indoline derivatives, and how can they be mitigated?

  • Methodology : Nitro groups are prone to photodegradation; stability assays under UV/visible light (300–500 nm) should be conducted . Use amber vials and inert atmospheres (argon) for storage. Monitor decomposition via HPLC with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How do electronic effects of the nitro and methanesulfonyl groups influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Computational modeling (DFT) can predict electron density distribution at reactive sites (e.g., C-3 or C-5 positions). Compare experimental results with theoretical calculations using software like Gaussian . Kinetic studies under varying pH and nucleophile concentrations (e.g., amines, thiols) reveal substituent-directed regioselectivity .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodology :

  • Data Triangulation : Compare enzyme inhibition (e.g., kinase assays ) with cell-based viability assays (MTT tests) .
  • Meta-Analysis : Use statistical tools (ANOVA, regression) to identify confounding variables (e.g., solvent DMSO concentration ).
  • Reproducibility Checks : Adopt open-data practices to validate results across labs .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced target selectivity?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replacing nitro with cyano or halogen groups) and assess activity via high-throughput screening .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 or HDACs ).
  • Pharmacophore Mapping : Identify critical hydrogen-bonding and hydrophobic interactions using MOE software .

Q. What are the best practices for interpreting contradictory spectroscopic data in nitro-sulfonyl indoline derivatives?

  • Methodology :

  • Multi-Technique Validation : Cross-reference NMR assignments with 2D techniques (COSY, HSQC) .
  • Crystallography : Resolve ambiguous structures via X-ray diffraction (e.g., CCDC deposition ).
  • Dynamic NMR : Investigate conformational flexibility causing signal splitting .

Q. Methodological Frameworks

Q. How should researchers design dose-response experiments to evaluate the toxicity profile of this compound?

  • Methodology :

  • In Vitro : Use logarithmic concentration ranges (1 nM–100 µM) in cell lines (HEK293, HepG2) with controls for solvent cytotoxicity .
  • In Vivo : Apply OECD guidelines for acute toxicity testing in rodent models, monitoring hematological and histological endpoints .

Q. What computational tools are most effective for predicting the metabolic pathways of this compound?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism and clearance rates .
  • Metabolite Identification : Combine LC-MS/MS data with in silico fragmentation tools (e.g., MetFrag ).

Q. Data Management & Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives across labs?

  • Methodology :
  • Protocol Standardization : Document reaction parameters (e.g., stirring rate, humidity) using FAIR data principles .
  • Inter-Lab Validation : Share batch samples for cross-testing via round-robin studies .

Q. Tables

Q. Table 1: Key Synthetic Parameters for this compound

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
NitrationHNO₃/H₂SO₄, 0°C65≥95%
SulfonylationCH₃SO₂Cl, Et₃N, DCM78≥98%

Q. Table 2: Common Analytical Challenges & Solutions

ChallengeSolutionTechniqueReference
Signal overlap in NMR2D HSQC/COSYNMR
PhotodegradationAmber vial storageHPLC

Properties

Molecular Formula

C9H10N2O4S

Molecular Weight

242.25 g/mol

IUPAC Name

1-methylsulfonyl-6-nitro-2,3-dihydroindole

InChI

InChI=1S/C9H10N2O4S/c1-16(14,15)10-5-4-7-2-3-8(11(12)13)6-9(7)10/h2-3,6H,4-5H2,1H3

InChI Key

NOPGJGWFMCFSOI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 50 ml of methylene chloride was dissolved 2.5 g of 6-nitroindoline, and then 6.37 ml of triethylamine was added thereto. Under ice cooling, 3.51 g of methanesulfonyl chloride was added dropwise, the reaction solution was stirred at room temperature for 3 hours, and then ice-water was added thereto, followed by 1 hour of stirring. The reaction solvent was removed by evaporation under reduced pressure, a 1M aqueous hydrochloric acid solution was added to the residue, and precipitated was filtrated off, whereby 3.52 g of 1-methylsulfonyl-6-nitroindoline was obtained as a brown solid.
Quantity
6.37 mL
Type
reactant
Reaction Step One
Quantity
3.51 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.5 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

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